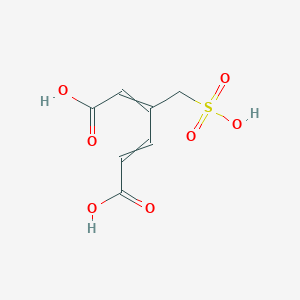
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is a fluorinated organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a phenyl group and a tetrafluoroethyl group attached to a dioxolane ring. Fluorinated compounds like this one are of significant interest due to their unique chemical properties, which include high thermal stability and resistance to degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane typically involves the reaction of phenyl-substituted dioxolane precursors with tetrafluoroethylating agents. One common method involves the treatment of N-(2-chloro-1,2-difluorovinyl)azoles with tetramethylammonium fluoride, which affords the corresponding N-(1,2,2,2-tetrafluoroethyl)azoles in yields of 66% and 59% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The phenyl and tetrafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted dioxolane oxides, while reduction may produce phenyl-substituted dioxolane alcohols.
科学的研究の応用
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways within a given system. The compound’s fluorinated groups enhance its binding affinity to specific enzymes or receptors, potentially altering their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Phenyl-1,3-dioxolane: Lacks the tetrafluoroethyl group, resulting in different chemical properties.
2-(1,2,2,2-Tetrafluoroethyl)-1,3-dioxolane: Lacks the phenyl group, leading to variations in reactivity and stability.
Uniqueness
2-Phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane is unique due to the presence of both phenyl and tetrafluoroethyl groups, which confer a combination of high thermal stability, resistance to degradation, and specific reactivity patterns. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
93561-63-8 |
|---|---|
分子式 |
C11H10F4O2 |
分子量 |
250.19 g/mol |
IUPAC名 |
2-phenyl-2-(1,2,2,2-tetrafluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H10F4O2/c12-9(11(13,14)15)10(16-6-7-17-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChIキー |
MVRRFRWAXPREBI-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(C2=CC=CC=C2)C(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)





![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)


